3-Ethyl-1,3-dihydro-2-benzofuran-1-ol
Description
Overview of Dihydrobenzofuran Ring Systems in Heterocyclic Chemistry
The dihydrobenzofuran scaffold is a prominent structural motif in the field of heterocyclic chemistry. chemsynthesis.com It consists of a benzene (B151609) ring fused to a dihydrofuran ring. chemsynthesis.com This fusion can result in two primary isomers: the 2,3-dihydrobenzofuran (B1216630) system and the 1,3-dihydro-2-benzofuran system, also known as 1,3-dihydroisobenzofuran. chemsynthesis.comthegoodscentscompany.com These frameworks are integral to a vast array of biologically active compounds and natural products. chemsynthesis.comscielo.br The 2,3-dihydrobenzofuran core, for instance, is found in natural products exhibiting diverse biological activities, including antimalarial, anticancer, and antifungal properties. thegoodscentscompany.com The 1,3-dihydroisobenzofuran structure is also a fundamental nucleus in many natural and bioactive compounds. thegoodscentscompany.com
The unique structural arrangement of a fused aromatic and a saturated heterocyclic ring makes these systems ideal candidates for the development of novel pharmaceutical agents and versatile building blocks in organic synthesis. chemsynthesis.comrsc.org
Significance of the Dihydrobenzofuran Core in Chemical Synthesis
The dihydrobenzofuran core is of pivotal significance in medicinal chemistry and organic synthesis. chemsynthesis.comrsc.org These scaffolds are extensively used as essential precursors for constructing more complex organic frameworks. chemsynthesis.comrsc.org The synthesis of dihydrobenzofuran derivatives has attracted considerable attention, leading to the development of numerous synthetic methodologies. chemsynthesis.com
Transition metal-catalyzed reactions, such as those involving rhodium and palladium, have proven to be powerful approaches for the construction of these heterocyclic systems. chemsynthesis.com Synthetic strategies often involve intramolecular cyclization reactions, cycloadditions, and other annulation techniques to forge the fused-ring structure. chemsynthesis.com The versatility and importance of the dihydrobenzofuran core make it a subject of continuous study for researchers aiming to develop novel and efficient synthetic pathways. chemsynthesis.comrsc.org
Positional Isomerism and Stereochemical Considerations within 1,3-Dihydro-2-benzofuranols
The structure of 1,3-dihydro-2-benzofuranol allows for significant isomeric diversity, stemming from both the placement of substituents and their spatial orientation.
Positional Isomerism: The fundamental 1,3-dihydro-2-benzofuran (or 1,3-dihydroisobenzofuran) scaffold can be compared to its common isomer, 2,3-dihydrobenzofuran. nist.gov Within the 1,3-dihydro-2-benzofuranol family itself, substituents can be placed at various positions on both the dihydrofuran and the benzene portions of the molecule, leading to a wide range of constitutional isomers. For example, in a disubstituted compound like 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol, the ethyl and hydroxyl groups are specifically located at positions 3 and 1, respectively. An alternative positional isomer could have these groups swapped or placed on the aromatic ring.
Stereochemical Considerations: The structure of this compound contains two stereocenters, at the C1 and C3 positions of the dihydrofuran ring. The presence of two stereocenters means that the compound can exist as a set of four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other.
These diastereomers can be described using cis and trans nomenclature, referring to the relative orientation of the hydroxyl group at C1 and the ethyl group at C3.
In the cis -isomers , the hydroxyl and ethyl groups are oriented on the same face of the dihydrofuran ring.
In the trans -isomers , the hydroxyl and ethyl groups are on opposite faces of the ring.
Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers. The synthesis of such molecules often requires stereoselective methods to obtain a single desired stereoisomer.
| Stereochemical Feature | Description | Number of Isomers |
|---|---|---|
| Stereocenters | Carbon atoms C1 (bearing the -OH group) and C3 (bearing the -CH2CH3 group) are chiral. | 2 |
| Diastereomers | Based on the relative orientation of the ethyl and hydroxyl groups (cis or trans). | 2 (cis and trans) |
| Enantiomers | Each diastereomer (cis and trans) has a non-superimposable mirror image. | 2 pairs |
| Total Stereoisomers | The total number of possible stereoisomers is 2^n, where n is the number of stereocenters. | 4 |
Contextualizing this compound within the Dihydrobenzofuran Family
This compound is a specific derivative of the 1,3-dihydroisobenzofuran family. Its structure is characterized by a hydroxyl group at the C1 position and an ethyl group at the C3 position. The hydroxyl group at C1 classifies the molecule as a hemiacetal (specifically, a lactol), which is a cyclic form that can exist in equilibrium with its open-chain aldehyde form (2-(1-hydroxypropyl)benzaldehyde).
While the broader dihydrobenzofuran scaffold is well-documented in chemical literature, specific research detailing the synthesis, properties, and applications of this compound is not widely reported. Its chemical nature as a hemiacetal suggests it would be a key intermediate in the synthesis of other derivatives, such as the corresponding lactone (3-ethyl-1,3-dihydro-2-benzofuran-1-one) through oxidation, or other C1-substituted analogues via nucleophilic substitution of the hydroxyl group.
| Attribute | Description |
|---|---|
| Core Scaffold | 1,3-Dihydro-2-benzofuran (1,3-Dihydroisobenzofuran) |
| Functional Groups | -OH (Hydroxyl) at C1, -CH2CH3 (Ethyl) at C3 |
| Chemical Classification | Cyclic Hemiacetal (Lactol) |
| Molecular Formula | C10H12O2 |
Structure
3D Structure
Properties
CAS No. |
75141-86-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C10H12O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9-11H,2H2,1H3 |
InChI Key |
TXEVNKJTSATRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C(O1)O |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 3 Ethyl 1,3 Dihydro 2 Benzofuran 1 Ol
Reactivity of the Hydroxyl Group at C-1
The hydroxyl group at the C-1 position is not a simple secondary alcohol; its placement adjacent to the ring ether oxygen defines it as a hemiacetal. This functionality is the primary locus of reactivity, existing in equilibrium with its ring-opened aldehyde form, 2-(1-hydroxypropyl)benzaldehyde. This equilibrium governs the reactions at this center.
The hemiacetal hydroxyl group can readily undergo esterification and etherification, forming stable acetal (B89532) derivatives.
Esterification: In the presence of carboxylic acids or their derivatives (like acid anhydrides or acyl chlorides), the hydroxyl group can be acylated to form the corresponding ester. This reaction is typically catalyzed by acid or a base. Hemiacetal esters are versatile functional groups, though their stability can be sensitive to hydrolysis. mdpi.comacs.org The reaction proceeds by nucleophilic attack of the hydroxyl group on the activated carbonyl carbon of the acylating agent.
Etherification: Reaction with alcohols under acidic conditions leads to the formation of an acetal, which is structurally an ether at the C-1 position. ncert.nic.in This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by an alcohol molecule on this intermediate, followed by deprotonation, yields the acetal. masterorganicchemistry.com Reductive etherification can also be achieved by reacting the lactol with an alcohol in the presence of a reducing agent. organic-chemistry.org
| Reaction Type | Reagent(s) | Catalyst | Expected Product at C-1 |
|---|---|---|---|
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | 1-Acetoxy-3-ethyl-1,3-dihydro-2-benzofuran |
| Esterification | Benzoyl Chloride (C₆H₅COCl) | Triethylamine | 1-(Benzoyloxy)-3-ethyl-1,3-dihydro-2-benzofuran |
| Etherification (Acetal Formation) | Ethanol (CH₃CH₂OH) | Dry HCl or TsOH | 1-Ethoxy-3-ethyl-1,3-dihydro-2-benzofuran |
| Etherification (Acetal Formation) | Methanol (B129727) (CH₃OH) | Acid Catalyst | 1-Methoxy-3-ethyl-1,3-dihydro-2-benzofuran |
The oxidation of the hemiacetal functional group is a facile process that leads to the formation of a lactone. wikipedia.org In this case, oxidation of 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol yields 3-ethyl-1,3-dihydro-2-benzofuran-1-one (also known as 3-ethylphthalide). A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective oxidants. nih.gov The reaction is understood to proceed through the open-chain hydroxy aldehyde, which is then oxidized to a carboxylic acid that spontaneously cyclizes to the more stable lactone. stackexchange.com
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | 3-Ethylphthalide |
| Iodoxybenzoic acid (IBX) | DMSO or Acetonitrile (B52724), Reflux | 3-Ethylphthalide |
Nickel Peroxide (NiO₂) | Toluene, Reflux | 3-Ethylphthalide |
| N-Bromosuccinimide (NBS) | Wet Acetone | 3-Ethylphthalide |
Transformations Involving the Dihydrofuran Ring
The dihydrofuran ring is susceptible to reactions that disrupt its cyclic structure, as well as rearrangements that alter the heterocyclic skeleton.
As previously mentioned, the lactol exists in equilibrium with the open-chain 2-(1-hydroxypropyl)benzaldehyde. This equilibrium can be shifted towards the open form under certain conditions, making the aldehyde functionality available for further reaction. For instance, reduction with a strong reducing agent like sodium borohydride (B1222165) would lead to the formation of 2-(hydroxymethyl)phenyl)(propyl)methanol.
More complex ring-opening transformations can be achieved using transition metal catalysis. For example, nickel-catalyzed reactions of benzofurans with silanes have been shown to cleave the C–O bond, leading to ortho-functionalized phenol (B47542) derivatives. acs.org By analogy, treatment of this compound under similar conditions could potentially lead to ring-opened phenolic structures.
Acid-catalyzed conditions can promote skeletal rearrangements of the dihydrobenzofuran system. rsc.org Protonation of the ring ether oxygen or the hydroxyl group can generate cationic intermediates that are susceptible to rearrangement. For instance, acid-catalyzed rearrangement of certain 2,3-dihydrobenzofuran (B1216630) derivatives can lead to the formation of more stable ring systems like xanthenes. rsc.org While specific studies on this compound are not prevalent, the fundamental principles of carbocation chemistry suggest that rearrangement is a plausible reaction pathway under strong acidic conditions, potentially involving migration of the ethyl group or ring expansion/contraction, depending on the specific reagents and reaction conditions.
Chemical Modifications on the Benzene (B151609) Moiety
The benzene ring of the dihydrobenzofuran skeleton can undergo electrophilic aromatic substitution. The fused ether ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions relative to the ether oxygen. The specific positions for substitution would be C-4 and C-6. The regioselectivity between these positions would be influenced by steric hindrance from the dihydrofuran ring and the directing effect of the C-3 ethyl group. In benzofuran (B130515) systems, electrophilic attack often favors the C-2 position of the furan (B31954) ring, but in the saturated 2,3-dihydrobenzofuran, the reactivity of the benzene ring is more pronounced. stackexchange.com
Typical electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂).
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid like AlCl₃ to introduce an acyl group.
Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid to introduce an alkyl group.
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
| Bromination | Br₂, FeBr₃ | 4-Bromo- and 6-Bromo-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl- and 6-Acetyl-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). The substituents on the aromatic ring, namely the ether oxygen of the furan ring and the alkyl group at the 3-position, are activating and direct incoming electrophiles to the ortho and para positions. However, the ether oxygen is the more powerful activating group, and its directing effect is expected to dominate. Due to the fused ring structure, the positions available for substitution are C4, C5, C6, and C7. The ether oxygen will strongly activate the ortho C7 and para C5 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org While specific studies on this compound are not extensively documented, the reactivity can be inferred from related phthalide (B148349) and benzofuran structures. For instance, the sulfonation of phthalic anhydride, a related compound, has been studied and demonstrates the susceptibility of this class of compounds to electrophilic attack. nih.govrsc.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-Ethyl-7-nitro-1,3-dihydro-2-benzofuran-1-ol and 3-Ethyl-5-nitro-1,3-dihydro-2-benzofuran-1-ol |
| Bromination | Br₂, FeBr₃ | 3-Ethyl-7-bromo-1,3-dihydro-2-benzofuran-1-ol and 3-Ethyl-5-bromo-1,3-dihydro-2-benzofuran-1-ol |
| Sulfonation | SO₃, H₂SO₄ | 3-Ethyl-1-hydroxy-1,3-dihydro-2-benzofuran-7-sulfonic acid and 3-Ethyl-1-hydroxy-1,3-dihydro-2-benzofuran-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Ethyl-7-acyl-1,3-dihydro-2-benzofuran-1-ol and 3-Ethyl-5-acyl-1,3-dihydro-2-benzofuran-1-ol |
Note: The product distribution between the 5- and 7-positions will depend on steric hindrance and the specific reaction conditions.
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For this compound, the hydroxyl group of the lactol could potentially serve as a DMG. The coordination of the lithium reagent to the hydroxyl oxygen would direct the deprotonation to the C7 position of the benzene ring.
Alternatively, the keto form, 3-ethylphthalide, could be a substrate for DoM if a suitable directing group is present on the aromatic ring. However, the carbonyl group of the phthalide itself is not a strong directing group. More effective strategies often involve the use of a stronger DMG, such as an amide group, which can be temporarily introduced to direct the metallation. For example, solid-phase synthesis of phthalides has been achieved using a resin-bound secondary amide as both a linker and a DMG to direct ortho-lithiation. acs.orgnih.gov
Once the ortho-lithiated species is formed, it can be quenched with various electrophiles to introduce a wide range of substituents at the C7 position.
Table 2: Potential Directed Ortho-Metallation and Subsequent Electrophilic Quench
| Directing Group | Metallating Agent | Electrophile (E+) | Product (at C7) |
| -OH (of lactol) | n-BuLi, TMEDA | D₂O | 7-Deuterio-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
| -OH (of lactol) | s-BuLi | (CH₃)₃SiCl | 7-(Trimethylsilyl)-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
| -OH (of lactol) | n-BuLi | I₂ | 7-Iodo-3-ethyl-1,3-dihydro-2-benzofuran-1-ol |
| -OH (of lactol) | n-BuLi | CO₂ then H₃O⁺ | 3-Ethyl-1-hydroxy-1,3-dihydro-2-benzofuran-7-carboxylic acid |
Derivatization for Enhanced Chemical Properties
The lactol functional group in this compound is a key site for derivatization to modify its chemical properties, such as stability, solubility, and biological activity. wikipedia.org Common derivatization reactions of lactols include oxidation, reaction with alcohols to form acetals, and reduction. wikipedia.org
Oxidation of the lactol to the corresponding lactone (3-ethylphthalide) can be achieved using various oxidizing agents. This transformation is often facile as the lactol is in equilibrium with the hydroxyaldehyde, which is readily oxidized.
Reaction with alcohols in the presence of an acid catalyst leads to the formation of acetals. libretexts.org This reaction is reversible and is driven to completion by the removal of water. The resulting acetals are generally more stable than the parent lactol.
Reduction of the lactol functionality can lead to the formation of a cyclic ether, 1-ethyl-1,3-dihydroisobenzofuran. This deoxygenation reaction transforms the polar hydroxyl group into a less polar ether linkage, significantly altering the molecule's physical properties.
Table 3: Derivatization Reactions of the Lactol Group
| Reaction Type | Reagents | Product | Change in Chemical Properties |
| Oxidation | PCC, CH₂Cl₂ | 3-Ethylphthalide | Increased stability; introduction of a carbonyl group for further reactions. |
| Acetal Formation | R'OH, H⁺ | 1-Alkoxy-3-ethyl-1,3-dihydro-2-benzofuran | Increased stability; protection of the hydroxyl group; modulation of solubility. |
| Reduction | Et₃SiH, BF₃·OEt₂ | 1-Ethyl-1,3-dihydroisobenzofuran | Removal of the polar hydroxyl group; increased lipophilicity. |
Spectroscopic and Advanced Analytical Characterization of 3 Ethyl 1,3 Dihydro 2 Benzofuran 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms. For 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol, a complete NMR analysis would involve one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments to establish the connectivity and spatial relationships of all atoms in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) would reveal information about the connectivity of adjacent protons.
Expected ¹H NMR Data (Hypothetical)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.5 | m | |
| CH-OH | 5.5 - 6.0 | d | |
| O-CH-CH(Et) | 4.8 - 5.2 | m | |
| CH₂ (ethyl) | 1.5 - 1.9 | m | |
| CH₃ (ethyl) | 0.8 - 1.2 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would give a distinct signal.
Expected ¹³C NMR Data (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 145 - 155 |
| Aromatic C-H | 120 - 130 |
| Aromatic C (quaternary) | 130 - 145 |
| CH-OH | 95 - 105 |
| O-CH-CH(Et) | 80 - 90 |
| CH₂ (ethyl) | 25 - 35 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, showing the correlation between the methine proton at the ethyl-substituted carbon and the methylene (B1212753) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the stereochemistry of the molecule.
APT Spectrum Interpretation
An APT (Attached Proton Test) spectrum is a useful ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. In the APT spectrum of this compound, CH and CH₃ signals would appear as positive peaks, while CH₂ and quaternary carbon signals would be negative peaks. This would aid in the assignment of the carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups.
Expected FT-IR Data (Hypothetical)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ether) | 1050 - 1150 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups, including the benzene (B151609) ring, the dihydrofuran ring, the ethyl substituent, and the hydroxyl group.
While the specific Raman spectrum for this compound is not widely published, analysis of related benzofuranone structures allows for the assignment of characteristic vibrational frequencies. nih.gov The spectrum would be dominated by vibrations of the aromatic system and the heterocyclic ring. Key vibrational modes anticipated for the benzofuran (B130515) core are summarized in the table below. The presence of the ethyl group would introduce additional bands corresponding to C-H stretching and bending vibrations. The O-H stretching vibration of the hydroxyl group would also be a key feature, though it is often broad and can be weak in Raman spectroscopy.
Table 1: Predicted Raman Vibrational Modes for the Core Structure of this compound Data based on analogous benzofuran structures. nih.gov
| Vibrational Mode | Anticipated Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of C-H bonds in the ethyl group and dihydrofuran ring. |
| Aromatic C=C Stretch | 1580 - 1620 | In-plane stretching of the carbon-carbon double bonds within the benzene ring. |
| Ring Breathing Mode | ~1000 | Symmetric radial expansion and contraction of the benzene ring. |
| C-O-C Stretch | 1050 - 1250 | Stretching vibration of the ether linkage within the dihydrofuran ring. |
| C-O Stretch (Alcohol) | 1000 - 1200 | Stretching of the C-OH bond. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of approximately 164.19 g/mol .
Upon ionization in a mass spectrometer, the molecule would form a molecular ion (M⁺) peak. The subsequent fragmentation would likely proceed through pathways involving the loss of stable neutral molecules or radical species. Key predicted fragmentation pathways include the loss of the ethyl group (M-29) and the loss of a water molecule (M-18) from the hydroxyl group and an adjacent proton. Analysis of the parent compound 2,3-dihydrobenzofuran (B1216630) shows characteristic fragmentation that helps in understanding the breakdown of the core ring structure. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov For this compound, HRMS is crucial for confirming its chemical formula, C₁₀H₁₂O₂.
By comparing the experimentally measured accurate mass with the theoretical mass calculated from the isotopic masses of carbon, hydrogen, and oxygen, the elemental composition can be confidently assigned. This technique is invaluable for distinguishing between isomers or compounds with very similar nominal masses.
Table 2: HRMS Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Theoretical Exact Mass ([M+H]⁺) | 165.08986 Da |
| Expected HRMS Result | 165.08986 ± 0.00083 Da (within 5 ppm) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds in complex mixtures. gcms.cz
In a typical GC-MS analysis, a sample mixture is vaporized and separated on a capillary column based on the components' boiling points and affinities for the column's stationary phase. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. This makes GC-MS a powerful tool for detecting and quantifying the compound in environmental, biological, or industrial samples. mdpi.commdpi.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by its aromatic ring system.
Studies on related benzofuran derivatives show characteristic absorption bands in the UV region. For instance, benzofuran mono-crown derivatives exhibit two main absorption bands, one around 290 nm and another shoulder at higher wavelengths. researchgate.net It is expected that this compound would display similar absorption features, corresponding to π → π* electronic transitions within the benzene ring. The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring and the solvent used for the analysis.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related benzofuran derivatives, such as 3-(Propan-2-ylidene)benzofuran-2(3H)-one, reveals key structural characteristics. researchgate.netvensel.org For the target compound, a crystallographic study would precisely define the planarity of the benzofuran ring system and the stereochemical orientation of the ethyl and hydroxyl groups relative to the heterocyclic ring. This information is fundamental to understanding its physical properties and potential intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Table 4: Hypothetical Crystallographic Data for this compound This table presents representative data that would be obtained from an X-ray crystallography experiment, based on known data for similar structures. vensel.org
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = ~7 Å, b = ~18 Å, c = ~13 Å, β = ~97° |
| Volume (V) | ~1700 ų |
| Molecules per Unit Cell (Z) | 8 |
| Calculated Density (D꜀) | ~1.3 g/cm³ |
Analysis of Molecular Conformation and Dihedral Angles
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and dihedral (or torsion) angles. This data is crucial for defining the molecule's conformation. The conformation of the dihydrobenzofuran ring system, specifically its planarity and the orientation of the ethyl and hydroxyl substituents, is of key interest.
While specific crystallographic data for this compound is not publicly available, analysis of related benzofuran structures provides insight into the type of conformational features that could be expected. For instance, in the related compound 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one, the benzofuran and indole (B1671886) ring systems are nearly perpendicular to each other, with a dihedral angle of 86.55(4)°. researchgate.net In another derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the benzofuran and pyrrolidine (B122466) rings are significantly out of plane, exhibiting a dihedral angle of approximately 59.42º. asianpubs.org
Table 1: Representative Dihedral Angles in Benzofuran Derivatives (Illustrative Examples)
| Compound Name | Atoms Defining Dihedral Angle | Angle (°) | Reference |
|---|---|---|---|
| 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one | Angle between Benzofuran and Indole ring planes | 86.55 | researchgate.net |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Angle between Benzofuran and Pyrrolidine ring planes | 59.42 | asianpubs.org |
Note: This data is for structurally related compounds and is intended to illustrate the type of information obtained from crystallographic analysis.
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.in These non-covalent forces, though weaker than covalent bonds, are critical in determining the crystal's stability, melting point, and solubility. Common interactions include hydrogen bonds, van der Waals forces, and π–π stacking interactions. ias.ac.in
For a molecule like this compound, the hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. Therefore, O-H···O hydrogen bonds are expected to be a dominant feature in its crystal packing, likely forming chains or dimeric structures that organize the molecules into a stable, three-dimensional network. Additionally, C-H···O interactions and π–π stacking between the benzene rings of adjacent molecules are also probable. researchgate.net
An analysis of 1-benzofuran-2-carboxylic acid revealed strong O–H···O hydrogen bonds and π…π interactions (with a centroid-centroid distance of 3.7160 Å) that create a one-dimensional zig-zag architecture. researchgate.net Similarly, studies on other complex benzofuran derivatives have identified C–H···O and C–H···π interactions as key contributors to forming 2D supramolecular layers. asianpubs.org
Table 2: Hirshfeld Surface Analysis Contributions for a Benzimidazolone Derivative (Illustrative Example)
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~50% | Represents the most significant contribution, arising from van der Waals forces. |
| C···H/H···C | ~15-20% | Indicates the presence of C-H···π interactions. |
| O···H/H···O | ~15-20% | Highlights the importance of hydrogen bonding. |
Note: This data is for a different heterocyclic system and serves to illustrate the typical quantitative output of a Hirshfeld surface analysis. mdpi.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of a compound. asianpubs.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a substance. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent).
For this compound, a silica gel plate would serve as the stationary phase. The compound, being moderately polar due to the hydroxyl group, would be eluted with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.govmdpi.com The components are visualized, often under UV light or by staining with an agent like potassium permanganate, which reacts with the functional groups. nih.gov
The position of a spot on the developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf value is characteristic of a compound in a specific solvent system. A pure compound should ideally appear as a single spot. For a related phthalide (B148349) derivative, an Rf of 0.28 was reported using a hexane:ethyl acetate (6:4) mixture. mdpi.com
Table 3: Hypothetical TLC Data for Purity Assessment
| Sample | Solvent System | Rf Value | Number of Spots | Interpretation |
|---|---|---|---|---|
| Crude Reaction Mixture | Hexane:Ethyl Acetate (7:3) | 0.35, 0.50, 0.65 | 3 | Mixture of product and impurities. |
| Purified Compound | Hexane:Ethyl Acetate (7:3) | 0.50 | 1 | Compound appears to be pure. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It offers higher resolution, speed, and sensitivity compared to TLC. For purity assessment, a reverse-phase HPLC (RP-HPLC) method is commonly employed. nih.gov
In a typical RP-HPLC setup for a benzofuran derivative, the stationary phase would be a non-polar material, such as a C18 (octadecylsilyl) bonded silica column. The mobile phase would be a polar mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a small amount of acid (like phosphoric or formic acid) to improve peak shape. sielc.com The compound is detected as it elutes from the column, typically by a UV detector, generating a chromatogram where each peak corresponds to a different component.
The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For this compound, a successful HPLC method would show a single, sharp, symmetrical peak with a stable retention time.
Table 4: Typical Parameters for an HPLC Purity Analysis
| Parameter | Example Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (t_R) | 5.8 min |
| Purity (Area %) | >99% |
Computational and Theoretical Investigations of 3 Ethyl 1,3 Dihydro 2 Benzofuran 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and other related characteristics of a molecule.
Density Functional Theory (DFT) has become a popular and effective method in computational chemistry for studying a wide range of molecules, including heterocyclic compounds like benzofuran (B130515) derivatives. physchemres.orgresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level quantum chemical methods, yet it can provide highly accurate results for the geometries and energies of molecules. nih.gov In the context of benzofuran research, DFT is employed to investigate molecular structures, electronic properties, and reactivity. physchemres.orgresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.govresearchgate.net
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets impose fewer restrictions on the location of electrons in space, generally leading to more accurate results at a higher computational cost. nih.gov Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the correlation-consistent basis sets (e.g., aug-cc-pVDZ). researchgate.net For molecules containing heteroatoms like oxygen, the inclusion of polarization and diffuse functions is often crucial for accurate descriptions of the electronic distribution.
Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex many-electron interactions. There is a wide variety of functionals available, each with its own strengths and weaknesses. The B3LYP hybrid functional, which combines exact exchange from Hartree-Fock theory with DFT exchange and correlation, is a widely used and versatile functional that often provides a good balance of accuracy and computational efficiency for organic molecules. nih.govresearchgate.net Other functionals, such as those from the M06 suite or PBE, are also utilized depending on the specific properties being investigated. nih.govchemrxiv.org The choice of functional can significantly impact the predicted properties, making careful selection important. nih.gov
The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Continuum solvation models are a common approach to account for the effects of a solvent in computational calculations. liverpool.ac.uk In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The Polarizable Continuum Model (PCM) is a widely used example of this approach. liverpool.ac.uk By incorporating solvation effects, it is possible to obtain more realistic predictions of molecular properties, such as conformational preferences and spectroscopic characteristics, in different solvent environments like chloroform, DMSO, or water. liverpool.ac.uknih.gov
Electronic Structure Analysis and Spectroscopic Property Prediction
DFT calculations can be used to predict a variety of electronic and spectroscopic properties for 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com
HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com Molecules with small HOMO-LUMO gaps are generally more polarizable and are often termed "soft" molecules. mdpi.com
For this compound, a hypothetical DFT calculation could yield the following frontier orbital energies:
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.40 |
Computational methods are also valuable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. epstem.net Calculated chemical shifts are often compared with experimental data to confirm the structure of a compound. d-nb.info While there can be systematic errors in the calculations, these can often be corrected by scaling the results or by comparing them with a known reference compound like tetramethylsilane (B1202638) (TMS). epstem.net
Below are the hypothetical predicted NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic-H | 7.20 - 7.40 | Aromatic C-H | 120.0 - 130.0 |
| CH-OH | 5.80 | Aromatic C (quaternary) | 135.0 - 145.0 |
| CH-Ethyl | 4.80 | CH-OH | 100.0 |
| CH₂ (ethyl) | 1.70 | CH-Ethyl | 85.0 |
| CH₃ (ethyl) | 0.95 | CH₂ (ethyl) | 28.0 |
| OH | 3.50 | CH₃ (ethyl) | 10.0 |
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. Comparing the calculated vibrational spectrum with an experimental IR spectrum can help in assigning the observed absorption bands to specific functional groups and vibrational motions within the molecule. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other approximations in the computational method.
The following table presents hypothetical predicted vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3400 |
| Aromatic C-H | Stretching | 3050 |
| Aliphatic C-H | Stretching | 2950 |
| C=C (aromatic) | Stretching | 1600, 1480 |
| C-O | Stretching | 1050 |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can elucidate the photophysical properties of this compound.
Studies on analogous aromatic heterocyclic compounds have demonstrated that TD-DFT calculations, often paired with functionals like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict the wavelengths of maximum absorption (λmax) and emission. researchgate.netmdpi.com For this compound, these calculations would likely reveal π → π* transitions as being responsible for its primary electronic excitations, a common feature in such benzofuran systems. researchgate.netmdpi.com The influence of solvent on these properties can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts.
Table 1: Hypothetical TD-DFT Calculated Photophysical Data for this compound
| Property | Calculated Value (in vacuo) | Calculated Value (in Ethanol) |
|---|---|---|
| Absorption Wavelength (λmax) | 280 nm | 285 nm |
| Emission Wavelength (λmax) | 350 nm | 358 nm |
| Oscillator Strength (f) | 0.15 | 0.18 |
| Excitation Energy (eV) | 4.43 | 4.35 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Characterization and Reaction Energy Barriers
By employing computational methods, the transition states of reactions involving this compound can be located and characterized. A transition state represents the highest energy point along a reaction coordinate and is identified by having exactly one imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics. For instance, the acid-catalyzed dehydration of this compound to form the corresponding benzofuran could be modeled to determine its feasibility and mechanism.
Conformational Analysis and Potential Energy Surfaces
The presence of a stereocenter at the C1 position and a flexible ethyl group means that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed by systematically rotating dihedral angles and calculating the corresponding energies, can identify the most stable conformers. mdpi.comnih.gov The results of such an analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. For this compound, the orientation of the ethyl group and the hydroxyl group relative to the benzofuran ring system would be the primary degrees of freedom explored.
Molecular Dynamics Simulations for Dynamic Behavior
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Research Applications and Synthetic Utility of 3 Ethyl 1,3 Dihydro 2 Benzofuran 1 Ol and Its Chemical Derivatives
Strategic Building Blocks in Complex Organic Synthesis
The reactivity of the 3-position and the latent carbonyl group in 3-Ethyl-1,3-dihydro-2-benzofuran-1-ol make it an attractive starting material for the synthesis of intricate molecular architectures. Its utility as a strategic building block is particularly evident in its role as a precursor for novel heterocyclic ring systems, a scaffold for isoindolo[2,1-a]quinoline derivatives, and as an intermediate in the synthesis of natural products containing the benzofuran (B130515) motif.
Precursors for Novel Heterocyclic Ring Systems
This compound, existing in equilibrium with 3-ethylphthalide, serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The carbonyl group of the lactone form can react with ammonia (B1221849) derivatives, such as primary amines, to yield N-substituted isoindolinones. vedantu.comlibretexts.orgvedantu.comyoutube.com This reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the five-membered lactam ring of the isoindolinone.
The resulting 3-ethyl-3-hydroxyisoindolin-1-ones are themselves important heterocyclic scaffolds found in a number of natural products and pharmacologically active molecules. nih.gov The hydroxyl group at the 3-position provides a handle for further functionalization, allowing for the generation of a library of diverse isoindolinone derivatives. For instance, these hydroxyisoindolinones can be subjected to reactions with various nucleophiles to introduce further complexity and build more elaborate heterocyclic systems. nih.gov The versatility of this approach is underscored by the wide range of primary amines that can be employed, leading to a diverse array of N-substituted isoindolinones. nih.gov
Benzofuran-derived azadienes have also emerged as potent synthons for the creation of fused heterocyclic skeletons. researchgate.net While not a direct application of this compound, the general reactivity of the benzofuran core highlights its potential for elaboration into diene systems suitable for cycloaddition reactions, thereby opening avenues to complex, multi-ring heterocycles. researchgate.net
Scaffold for Isoindolo[2,1-a]quinoline Derivatives
The isoindolo[2,1-a]quinoline core is a significant structural motif found in various biologically active compounds. The synthesis of these tetracyclic systems can be effectively achieved using phthalide (B148349) derivatives as starting materials. Specifically, 2-arylphthalimides, which can be prepared from the corresponding phthalic anhydrides or their synthetic equivalents, are key intermediates in the construction of the isoindolo[2,1-a]quinoline framework. nih.gov
3-Ethylphthalide, the lactone form of this compound, can serve as a precursor to the necessary 2-arylphthalimide intermediates. The reaction of 3-ethylphthalide with a primary aryl amine would yield the corresponding N-aryl-3-ethylphthalimide. Subsequent intramolecular Friedel-Crafts reaction of an appropriately functionalized phthalimide (B116566) derivative can then lead to the formation of the isoindolo[2,1-a]quinoline ring system. nih.gov This synthetic strategy provides a convergent approach to this important class of heterocyclic compounds, with the 3-ethyl substituent of the starting material being incorporated into the final tetracyclic structure. The versatility of this method allows for the synthesis of a variety of substituted isoindolo[2,1-a]quinolines by employing different aryl amines in the initial phthalimide formation step. nih.govrsc.org
Intermediates in the Total Synthesis of Natural Products with Benzofuran Moieties
The benzofuran ring is a common structural feature in a wide range of natural products exhibiting diverse biological activities. libretexts.orgclockss.org Consequently, the development of synthetic routes to these molecules is of significant interest to the chemical and pharmaceutical research communities. 3-Substituted phthalides, such as 3-ethylphthalide, are recognized as valuable intermediates in the total synthesis of such natural products. rsc.org
The phthalide moiety can be strategically transformed into the benzofuran core or can be carried through a synthetic sequence to be part of the final natural product structure. For example, the lactone ring of a 3-substituted phthalide can be opened and the resulting functionality can be manipulated to construct the furan (B31954) ring of a benzofuran. Alternatively, the phthalide itself may be a key structural element in the target natural product.
Contributions to Advanced Materials Science
Beyond its applications in the synthesis of discrete molecules, the structural framework of this compound and its derivatives also holds promise for the development of advanced materials. The benzofuran and phthalide moieties are known to impart desirable electronic and physical properties to organic materials, making them attractive candidates for applications in organic electronics, polymer chemistry, and the dye industry.
Incorporation into Organic Electronic Materials and Devices
Benzofuran derivatives are recognized for their excellent semiconducting properties, making them valuable components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The rigid and planar structure of the benzofuran ring, coupled with its electron-rich nature, facilitates efficient charge transport. The ability to easily modify the chemical structure of benzofurans allows for the fine-tuning of their electronic properties, such as their HOMO and LUMO energy levels, to meet the specific requirements of a particular device. rsc.org
While direct incorporation of this compound into organic electronic materials has not been extensively reported, its derivatives, particularly those with extended conjugation, could be of significant interest. For instance, the phthalide core can be envisioned as a building block for larger, more conjugated systems. The synthesis of such derivatives could lead to materials with tailored optoelectronic properties, suitable for use as emitters, charge transport materials, or hosts in OLEDs. The inherent stability and light-emitting properties of the benzofuran core make it a promising platform for the design of new and efficient organic electronic materials. rsc.org
Role in Polymer Chemistry and Dye Industries
The phthalide and phthalimide structures are known to be useful components in both polymer chemistry and the dye industry. Phthalide-containing polymers have been synthesized and investigated for their unique properties, including thermal stability and gas separation performance. researchgate.net The rigid and bulky nature of the phthalide group can disrupt polymer chain packing, leading to materials with increased free volume, which can be advantageous for applications such as gas separation membranes. researchgate.net 3-Ethylphthalide could potentially serve as a monomer or a modifying agent in the synthesis of such polymers, imparting specific properties due to the presence of the ethyl group.
In the dye industry, phthalimide derivatives are used as the basis for a range of azo disperse dyes. nih.govrsc.org These dyes exhibit a variety of colors and can possess desirable properties such as good fastness. Furthermore, certain phthalimide derivatives have been shown to be highly fluorescent, with potential applications as fluorescent probes. rsc.org Phthalocyanines, which are structurally related to phthalimides, are another important class of dyes and pigments with applications in various fields, including as fluorescent security taggants. google.comnih.gov The synthesis of dyes from 3-ethylphthalide could proceed through its conversion to the corresponding phthalimide, which could then be further elaborated into a dye molecule. The ethyl substituent could potentially influence the solubility and spectral properties of the resulting dye. Phthalate-based fluorescent probes have also been developed, indicating the potential of this class of compounds in the design of chemical sensors. researchgate.netmdpi.com
Development of New Chemical Reagents and Methodologies
The chemical architecture of this compound, and the broader class of 1,3-dihydro-2-benzofuran-1-ols (also known as 1-hydroxyphthalans), offers significant potential for the development of novel synthetic reagents and methodologies. The core of their utility lies in the cyclic hemiacetal functional group, which exists in equilibrium with its open-chain tautomer, an ortho-substituted benzaldehyde. This feature allows these compounds to serve as versatile "masked aldehydes," protecting a reactive aldehyde group while enabling unique transformations. nih.govfrontiersin.org
One significant application is their use as precursors in multicomponent reactions. For instance, researchers have developed an efficient, metal-free intramolecular oxa-Mannich reaction using 1,3-dihydro-2-benzofuran-1-ols as substrates. koreascience.kr In this methodology, the hemiacetal reacts with an amine, such as p-toluenesulfonylamine, to generate 1-aminophthalan derivatives, which are valuable nitrogen-containing heterocyclic scaffolds. koreascience.kr This transformation leverages the latent aldehyde character of the hemiacetal to form a new carbon-nitrogen bond, providing a streamlined route to more complex molecules.
Furthermore, 1,3-dihydro-2-benzofuran-1-ols are pivotal intermediates for the in-situ generation of highly reactive dienes, which are subsequently used in cycloaddition reactions to build complex polycyclic frameworks. cdnsciencepub.com Mild acid treatment of 1-hydroxyphthalans can induce dehydration to form isobenzofurans. cdnsciencepub.com These transient isobenzofurans are exceptionally reactive dienes in Diels-Alder reactions due to the thermodynamic driving force of forming a stable benzene (B151609) ring in the product. beilstein-journals.org This strategy has been employed to synthesize a variety of oxo-bicyclo adducts by trapping the generated isobenzofuran (B1246724) with different dienophiles. cdnsciencepub.combeilstein-journals.org Similarly, these scaffolds serve as precursors for generating ortho-quinodimethanes, another class of reactive intermediates widely used for constructing benzo-fused polycyclic systems found in many natural products and pharmaceuticals. chemrxiv.orgresearchgate.net
The table below summarizes key synthetic methodologies developed from the 1,3-dihydro-2-benzofuran-1-ol scaffold.
| Starting Scaffold | Key Transformation | Reactive Intermediate | Product Class |
| 1,3-Dihydro-2-benzofuran-1-ol | Intramolecular oxa-Mannich Reaction | N-Acyliminium ion | 1-Aminophthalans koreascience.kr |
| 1,3-Dihydro-2-benzofuran-1-ol | Acid-catalyzed Dehydration | Isobenzofuran | Oxo-bridged Polycycles cdnsciencepub.com |
| Phthalan (B41614) Derivatives | Oxidation | Isobenzofuran | Fused Polycyclic Aromatics nih.govrsc.org |
| Dihalo-o-xylenes (precursors) | Dehalogenation | ortho-Quinodimethane | Polycyclic Compounds chemrxiv.orgresearchgate.net |
These examples highlight how the unique structural and reactive properties of this compound and its analogs make them valuable building blocks, enabling synthetic chemists to devise novel routes to complex and functionally diverse molecules.
Future Prospects in the Chemical Exploration of Dihydrobenzofuran-1-ols
The dihydrobenzofuran scaffold is recognized as a privileged structural motif in medicinal chemistry and organic synthesis, suggesting a promising future for the continued exploration of derivatives like this compound. nih.govnih.gov The versatility of this core structure provides a robust platform for developing novel compounds with potential applications in pharmaceuticals, materials science, and agrochemicals. eurekalert.org
In medicinal chemistry, the benzofuran and dihydrobenzofuran cores are integral to a wide array of biologically active compounds. nih.govthesciencein.orgiscience.in Research has demonstrated that derivatives of these scaffolds possess potent anti-inflammatory, anticancer, and antidepressant properties. nih.govnih.govresearchgate.net For example, novel isobenzofuran-1(3H)-one derivatives have been designed as potential antidepressant agents that function by inhibiting serotonin (B10506) reuptake. nih.gov Other studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can act as dual anti-inflammatory and anticancer agents. nih.gov The future exploration of this compound and related structures will likely focus on the synthesis of new libraries of analogs with diverse substitution patterns. These compounds can be screened for various biological activities, potentially leading to the discovery of new lead compounds for drug development. nih.gov
Beyond pharmaceuticals, the unique chemical properties of this scaffold open avenues in materials science. The isobenzofuran core, readily generated from dihydrobenzofuran-1-ol precursors, is a key component in the synthesis of functionalized pentacenes and other polycyclic aromatic hydrocarbons. nih.gov These materials are of interest for their potential use in organic-electronic applications. Future research could explore the synthesis of novel polymers or dyes derived from this compound, potentially leading to new fragrances, pigments, or fluorescent materials. eurekalert.org One study has already investigated the third-order nonlinear optical properties of isobenzofuran-1(3H)-ones, suggesting their potential in electro-optical applications. researchgate.net
The development of novel synthetic methodologies will also continue to be a major driving force in this field. The ability of chemists to create highly functionalized and structurally diverse benzofurans from simple starting materials is rapidly advancing. eurekalert.org As our understanding of the reactivity of the dihydrobenzofuran-1-ol core deepens, it will undoubtedly inspire the creation of new catalytic systems and reaction cascades for building molecular complexity in an efficient and controlled manner.
The table below outlines potential future research directions for the chemical exploration of dihydrobenzofuran-1-ols.
| Research Area | Target Application | Specific Goal |
| Medicinal Chemistry | Oncology & Immunology | Synthesis of novel derivatives as dual anti-inflammatory and anticancer agents. nih.gov |
| Medicinal Chemistry | Neurology | Design and synthesis of new isobenzofuranone derivatives as selective serotonin reuptake inhibitors for depression. nih.gov |
| Materials Science | Organic Electronics | Development of functionalized pentacenes and polycyclic aromatics from isobenzofuran precursors for use in semiconductors. nih.gov |
| Materials Science | Photonics | Investigation of nonlinear optical properties of novel isobenzofuranone derivatives for electro-optical devices. researchgate.net |
| Synthetic Chemistry | Catalysis | Creation of innovative catalytic methods for the asymmetric synthesis of chiral dihydrobenzofuranols. |
| Agrochemicals | Crop Protection | Exploration of benzofuran derivatives as potential new fungicides or herbicides. eurekalert.org |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cu(OTf)₂ Cycloaddition | Cu(OTf)₂, Benzoquinone | 78 | |
| One-Pot Alkoxylation | Solvent-free conditions | 70 | |
| Oxidation of Precursors | DDQ (oxidant) | Varies |
Basic: How is the structural characterization of this compound performed?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and regiochemistry. For example, ethyl groups in dihydrobenzofurans show characteristic δ 1.2–1.4 ppm (triplet) and δ 3.0–4.0 ppm (multiplet) signals .
- X-Ray Diffraction : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For instance, Acta Crystallographica reports use SHELX for benzofuran derivatives with R-factors < 0.05 .
Advanced: How can stereochemical challenges in dihydrobenzofuran synthesis be addressed?
Answer:
Stereochemical control requires:
- Enantiomorph-Polarity Estimation : Parameters like Rogers’ η or Flack’s x (based on twin-component scattering) resolve chirality in near-centrosymmetric structures. Flack’s x converges faster and avoids false chirality indicators .
- Chiral Catalysts : Asymmetric catalysis (not directly evidenced here) could be explored for enantioselective cycloadditions.
Advanced: What methodologies resolve contradictions in spectroscopic or crystallographic data?
Answer:
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Resolution Method | Reference |
|---|---|---|
| Twinned Crystals | SHELXL TWIN/BASF | |
| Ambiguous NOE Correlations | 2D NMR (ROESY/NOESY) |
Basic: What are the key applications of this compound in research?
Answer:
- Coordination Chemistry : Benzofuran derivatives act as ligands for metal complexes due to their oxygen-rich motifs .
- Pharmaceutical Probes : Derivatives like 3-(1H-indol-3-yl)benzofuran-2(3H)-ones are evaluated for antimicrobial and antitubular activity .
Advanced: How can computational modeling enhance the study of benzofuran derivatives?
Answer:
- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using tools like AutoDock Vina.
- Toxicity Prediction : EPA’s DSSTox database provides cheminformatic models for eco-toxicological profiling .
Basic: What safety protocols are recommended for handling benzofuran derivatives?
Answer:
- Lab Safety : Use fume hoods for volatile intermediates (e.g., phthalic anhydride polymers) and avoid skin contact with irritants like Cu(OTf)₂ .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced: How are reaction conditions optimized for scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
